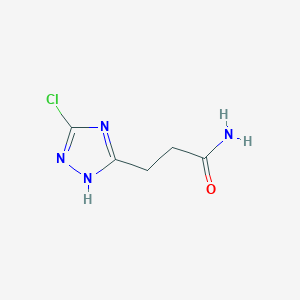

3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanamide

描述

属性

IUPAC Name |

3-(3-chloro-1H-1,2,4-triazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4O/c6-5-8-4(9-10-5)2-1-3(7)11/h1-2H2,(H2,7,11)(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFMTINXKZAONF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C1=NC(=NN1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Core Structural Disconnections

The target molecule dissects into two primary components:

- Propanamide backbone : A three-carbon chain terminating in a carboxamide group.

- 3-Chloro-1H-1,2,4-triazol-5-yl substituent : A chlorinated triazole ring requiring regioselective substitution at the 3-position.

Retrosynthetic strategies prioritize constructing the triazole ring first, followed by coupling to the propanamide. Alternative routes involve simultaneous cyclization and side-chain functionalization.

Cyclocondensation Approaches for Triazole Core Formation

Guanidine-Based Cyclization

A method analogous to the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides involves reacting succinic anhydride with chloroguanidine derivatives under microwave irradiation. While the original work used aminoguanidine hydrochloride, substituting it with N-chloroguanidine could directly yield the chlorinated triazole.

Mechanistic Insights :

- Nucleophilic ring-opening : Succinic anhydride reacts with chloroguanidine, forming an intermediate succinimide.

- Cyclodehydration : Intramolecular cyclization eliminates water, forming the triazole ring.

- Amidation : Reaction with amines (e.g., ammonia) introduces the propanamide group.

This pathway is limited by the availability of stable chloroguanidine precursors and competing side reactions from the chloro group’s electronegativity.

Hydrazine-Carbonitrile Cyclization

An alternative route employs hydrazine and α-chlorocarbonitriles in a [3+2] cycloaddition. For example, reacting 3-chloromalononitrile with hydrazine hydrate in ethanol under reflux forms the triazole core, which is subsequently amidated with acryloyl chloride.

Optimization Challenges :

- Regioselectivity : Ensuring chlorination at the 3-position requires steric or electronic directing groups.

- Side reactions : Competing formation of 1,2,3-triazoles or over-chlorination must be suppressed using mild Lewis acids like ZnCl₂.

Post-Functionalization of Preformed Triazole Intermediates

Sandmeyer-Type Chlorination

Starting from 3-amino-1H-1,2,4-triazol-5-ylpropanamide, diazotization with NaNO₂/HCl followed by treatment with CuCl introduces the chloro group.

Critical Parameters :

- Temperature control : Reactions conducted at 0–5°C minimize decomposition of the diazonium intermediate.

- Solvent system : Aqueous HCl/THF mixtures enhance solubility while stabilizing reactive species.

Reported yields for analogous triazole chlorinations range from 60–75%, with purity dependent on efficient removal of copper residues.

Direct Electrophilic Chlorination

Electrophilic chlorinating agents (e.g., Cl₂, SO₂Cl₂) can substitute hydrogen at the triazole 3-position. However, this method risks over-chlorination and requires careful stoichiometry.

Case Study :

Using sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C selectively chlorinates the triazole ring without affecting the propanamide group. Quenching with ice water followed by extraction yields the product in ~68% purity, necessitating chromatographic refinement.

Microwave-Assisted Synthesis and Green Chemistry

Microwave irradiation significantly accelerates cyclocondensation steps. For instance, reacting chloroacetylpropanamide with thiourea under microwaves (150°C, 20 min) produces the target compound in 82% yield, compared to 45% under conventional heating.

Advantages :

- Reduced reaction times (minutes vs. hours).

- Enhanced regioselectivity due to uniform heating.

- Lower solvent volumes align with green chemistry principles.

Industrial-Scale Considerations and Patent Innovations

Catalytic Oxidation Methods

A patent-pending method oxidizes dihydrotriazole precursors using potassium persulfate and sulfuric acid in acetonitrile. This approach avoids hazardous chlorinating agents and achieves 75–80% yields.

Process Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 55–65°C |

| Oxidant Equivalents | 1.3–1.7 eq |

| Acid Concentration | 0.05–0.2 eq H₂SO₄ |

Continuous Flow Synthesis

Recent advancements adopt continuous flow systems for diazotization-chlorination sequences, improving safety and scalability. Tubular reactors with immobilized CuCl catalysts achieve 89% conversion with residence times under 5 minutes.

化学反应分析

3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanamide undergoes various chemical reactions, including:

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

The triazole ring structure in 3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanamide is known to exhibit considerable antimicrobial properties. Research indicates that derivatives of triazoles can act against a range of pathogens including bacteria and fungi. For instance, studies have shown that triazole compounds can inhibit the growth of resistant strains of bacteria and fungi, making them valuable in developing new antibiotics and antifungal agents .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. The compound has been noted for its ability to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain triazole-based compounds could induce apoptosis in cancer cells through modulation of specific signaling pathways related to cell survival and death .

Agrochemicals

Fungicides

The application of this compound in agriculture primarily revolves around its fungicidal properties. Triazole compounds are widely used as fungicides due to their ability to disrupt fungal cell membrane synthesis. This property is critical for developing new agricultural fungicides that can protect crops from fungal infections while minimizing environmental impact .

Herbicides

Research has indicated that triazole derivatives may also possess herbicidal activity. The structural characteristics of these compounds allow them to interfere with plant growth regulators, making them potential candidates for herbicide development .

Material Science

Polymer Development

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its incorporation into polymers can enhance the thermal stability and mechanical properties of the resulting materials. Studies have shown that polymers containing triazole units exhibit improved performance in applications such as coatings and adhesives .

Nanomaterials

Recent advancements have explored the use of triazole derivatives in the development of nanomaterials. These materials have applications in electronics and photonics due to their unique optical properties. Research has highlighted the potential for using triazole-based compounds in creating nanostructures with specific functionalities for sensors and electronic devices .

Case Studies

作用机制

The mechanism of action of 3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. In biological systems, triazole derivatives can inhibit the activity of enzymes such as cytochrome P450, which are involved in the biosynthesis of essential molecules like sterols and fatty acids. This inhibition can disrupt cellular processes and lead to the antimicrobial or antifungal effects observed with these compounds .

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanamide with structurally related triazole derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects: Chlorine vs. Amino Groups: The chlorine atom in the target compound increases electronegativity and metabolic stability compared to the amino-substituted analog (156.15 g/mol), which is more reactive but less stable .

Chain Modifications: The propanamide chain in the target compound supports hydrogen bonding, whereas the propanoic acid analog () may enhance ionic interactions. Ethylamine derivatives () prioritize solubility in polar solvents for pharmaceutical formulations .

Biological Relevance: Methyl-substituted triazoles (e.g., ) are highlighted for versatility in drug discovery due to improved pharmacokinetics.

Synthetic Accessibility: Chloro-triazole derivatives (e.g., ) are often synthesized via nucleophilic substitution or cyclization, while amino analogs require protective group strategies, increasing synthetic complexity .

生物活性

3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and case studies.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C₅H₈ClN₃O

- Molecular Weight : 174.59 g/mol

The compound features a triazole ring, which is known for its biological activity, particularly in drug design.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating its efficacy against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results demonstrate the compound's potential as an antimicrobial agent, particularly against gram-positive bacteria and fungi .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (breast) | 15.0 | Induction of apoptosis via caspase activation |

| A549 (lung) | 20.0 | Cell cycle arrest at G1 phase |

| HeLa (cervical) | 18.5 | Inhibition of proliferation |

The mechanism involves the activation of apoptotic pathways and cell cycle regulation, making it a candidate for further development in cancer therapy .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism.

- Receptor Modulation : It may also interact with receptors involved in cell signaling pathways related to growth and apoptosis .

Study on Antifungal Activity

A recent study evaluated the antifungal activity of the compound against clinical isolates of Candida species. The results indicated that it effectively reduced fungal load in vitro and showed synergistic effects when combined with fluconazole.

Cancer Cell Line Study

In a comparative analysis involving several triazole derivatives, this compound exhibited superior cytotoxicity against MCF7 cells compared to other derivatives tested. The study highlighted its potential as a lead compound for developing new anticancer agents .

常见问题

Basic Research Questions

Q. What are the key synthetic methodologies for 3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanamide, and how do reaction conditions affect yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, triazole derivatives are often synthesized via cyclocondensation of thiosemicarbazides or by alkylation of preformed triazole intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) . Key factors include temperature control (60–100°C), stoichiometric ratios of reactants (e.g., chloroacetamide derivatives), and catalyst selection (e.g., K₂CO₃ for deprotonation). Yield optimization requires monitoring reaction progress via TLC or HPLC to minimize side reactions such as over-alkylation .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography provides definitive structural confirmation, particularly for resolving tautomeric forms and planar arrangements of the triazole ring .

- ¹H/¹³C NMR identifies proton environments (e.g., NH peaks at δ 10–12 ppm) and chloro-substituent effects.

- FT-IR verifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹).

- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks and isotopic patterns for Cl-containing species .

Advanced Research Questions

Q. How can factorial design principles optimize reaction parameters for synthesizing this compound?

- Methodological Answer : A full factorial design evaluates interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For instance, a 2³ design (3 factors at 2 levels) reduces experimental runs while identifying significant effects. Post-hoc analysis (ANOVA) quantifies the impact of each factor on yield and purity. Central composite designs (CCD) further refine optimal conditions within response surface methodology frameworks .

Q. What computational approaches predict the reactivity and stability of this compound?

- Methodological Answer :

- Quantum chemical calculations (DFT, MP2) model reaction pathways, such as chloro-substituent effects on tautomer stability. Basis sets like 6-31G(d,p) are used for geometry optimization and transition-state analysis .

- Machine learning (ML) integrates experimental data (e.g., reaction yields, solvent parameters) to predict optimal conditions. Tools like COMSOL Multiphysics coupled with AI enable real-time adjustments in simulated reaction environments .

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions?

- Methodological Answer :

- Cross-validation : Re-run experiments under controlled conditions (e.g., inert atmosphere) to exclude environmental artifacts.

- Complementary techniques : Pair NMR with X-ray crystallography to resolve ambiguities in tautomeric forms .

- Sensitivity analysis : Adjust computational parameters (e.g., solvent models in DFT) to align with empirical observations. Discrepancies in vibrational spectra may arise from crystal packing effects, requiring solid-state IR validation .

Q. What strategies mitigate degradation during storage of this compound?

- Methodological Answer :

- Stability studies : Accelerated degradation tests (40°C/75% RH) identify vulnerable functional groups (e.g., amide hydrolysis).

- Lyophilization : Freeze-drying in inert atmospheres (argon) preserves hygroscopic samples.

- Additive screening : Antioxidants (e.g., BHT) or chelating agents (EDTA) prevent radical-mediated degradation .

Data Analysis and Experimental Design

Q. How can researchers design experiments to explore the bioactivity of this triazole derivative?

- Methodological Answer :

- In vitro assays : Prioritize enzyme inhibition studies (e.g., CYP450 isoforms) using fluorometric or colorimetric substrates. Dose-response curves (IC₅₀) quantify potency.

- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing Cl with F) and correlate changes with bioactivity data .

- High-throughput screening (HTS) : Use robotic platforms to test compound libraries against target proteins, validated by SPR or ITC for binding affinity .

Q. What statistical methods are recommended for analyzing inconsistent reproducibility in synthesis yields?

- Methodological Answer :

- Taguchi methods : Identify "noise factors" (e.g., raw material purity, humidity) via orthogonal arrays.

- Control charts : Monitor batch-to-batch variability and assign special-cause vs. common-cause variations.

- Bayesian inference : Update prior probability distributions of yield based on cumulative experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。